molecular formula C10H20N2O2 B8025679 (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B8025679
M. Wt: 200.28 g/mol
InChI Key: UKKWLYCFJANZTK-JTQLQIEISA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It features a four-membered azetidine ring, which is known for its strained structure and unique reactivity. The presence of a tert-butyl ester group and an aminomethyl substituent further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of the Aminomethyl Group: This step often involves nucleophilic substitution reactions where an appropriate aminomethylating agent is introduced.

    Esterification: The final step involves the esterification of the carboxyl group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the aminomethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted azetidines, alcohols, and oxo derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate serves as a building block for the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology

The compound is used in the development of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.

Medicine

In medicinal chemistry, it is explored for its potential as a precursor to active pharmaceutical ingredients (APIs) and for its role in drug design and development.

Industry

Industrially, the compound is utilized in the synthesis of fine chemicals and as an intermediate in the production of agrochemicals and specialty materials.

Mechanism of Action

The mechanism by which (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring’s strained structure allows it to fit into active sites of enzymes, inhibiting their activity or modulating receptor functions. The aminomethyl group can form hydrogen bonds and electrostatic interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-tert-Butyl 2-(aminomethyl)-2-methylpyrrolidine-1-carboxylate
  • (S)-tert-Butyl 2-(aminomethyl)-2-methylpiperidine-1-carboxylate

Uniqueness

Compared to similar compounds, (S)-tert-Butyl 2-(aminomethyl)-2-methylazetidine-1-carboxylate is unique due to its four-membered ring structure, which imparts higher ring strain and reactivity. This makes it particularly useful in reactions requiring high reactivity and in the synthesis of strained ring systems.

This detailed overview should provide a comprehensive understanding of this compound, its preparation, reactions, applications, and unique characteristics

Properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)-2-methylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12-6-5-10(12,4)7-11/h5-7,11H2,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKWLYCFJANZTK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN1C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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